N-(3-nitrophenyl)-2-(4-propan-2-ylphenoxy)acetamide
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Overview
Description
“N-(3-nitrophenyl)-2-(4-propan-2-ylphenoxy)acetamide” is an organic compound that belongs to the class of acetamides This compound features a nitrophenyl group and a propan-2-ylphenoxy group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-nitrophenyl)-2-(4-propan-2-ylphenoxy)acetamide” typically involves the following steps:
Acylation: The formation of an acetamide group.
Etherification: The attachment of a propan-2-ylphenoxy group.
A common synthetic route might involve the nitration of 3-nitroaniline, followed by acylation with chloroacetyl chloride, and finally etherification with 4-isopropylphenol under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale nitration and acylation reactions, utilizing continuous flow reactors to ensure safety and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in aprotic solvents.
Major Products
Reduction: Formation of N-(3-aminophenyl)-2-(4-propan-2-ylphenoxy)acetamide.
Substitution: Formation of various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as a precursor for synthesizing various derivatives with potential biological activity.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes due to its structural features.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in drug design, particularly in anti-inflammatory and anticancer research.
Industry
Material Science: Explored for its use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of “N-(3-nitrophenyl)-2-(4-propan-2-ylphenoxy)acetamide” depends on its application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrophenyl and acetamide groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- N-(3-nitrophenyl)-2-(4-methylphenoxy)acetamide
- N-(3-nitrophenyl)-2-(4-ethylphenoxy)acetamide
- N-(3-nitrophenyl)-2-(4-tert-butylphenoxy)acetamide
Uniqueness
“N-(3-nitrophenyl)-2-(4-propan-2-ylphenoxy)acetamide” is unique due to the presence of the propan-2-yl group, which can influence its steric and electronic properties, potentially enhancing its biological activity and specificity compared to similar compounds.
Properties
IUPAC Name |
N-(3-nitrophenyl)-2-(4-propan-2-ylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-12(2)13-6-8-16(9-7-13)23-11-17(20)18-14-4-3-5-15(10-14)19(21)22/h3-10,12H,11H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFWTXNGTJCMCFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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